molecular formula C14H6BrNO3 B8044198 2-Bromo-1-nitrosoanthracene-9,10-dione

2-Bromo-1-nitrosoanthracene-9,10-dione

Cat. No.: B8044198
M. Wt: 316.11 g/mol
InChI Key: ZKSNKBBSWVZNDY-UHFFFAOYSA-N
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Description

2-Bromo-1-nitrosoanthracene-9,10-dione is a specialized anthraquinone derivative offered as a high-purity research chemical. This compound features a bromo substituent and a nitroso functional group on the anthraquinone core, a structure known for its significant utility in synthetic and materials chemistry. While specific studies on this exact molecule are limited, its structure suggests strong potential as a key synthetic intermediate. Researchers can leverage the reactivity of the bromo group for metal-catalyzed cross-couplings, such as Suzuki or Stille reactions, to create more complex π-conjugated systems . Concurrently, the nitroso group can serve as a precursor for amines or participate in the formation of heterocyclic structures, making this reagent valuable for synthesizing novel organic materials, dyes, or ligands for metal-organic frameworks (MOFs) . Anthracene-based scaffolds are of high interest in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs) and triplet-triplet annihilation photon upconversion systems, where modifying the anthracene core can fine-tune photophysical properties . Furthermore, structurally related bromo-anthraquinones are frequently utilized as starting points in organic synthesis and in microbial degradation studies, indicating potential applications in environmental chemistry research . This product is intended for research and development purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-bromo-1-nitrosoanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrNO3/c15-10-6-5-9-11(12(10)16-19)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSNKBBSWVZNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Bromination with Aluminum Chloride

A method adapted from the synthesis of 2-bromoanthraquinone (CN102718644A) involves a Friedel-Crafts reaction using bromobenzene and aluminum chloride:

Procedure:

  • Anthracene-9,10-dione (10 mmol) is combined with bromobenzene (3:1 molar ratio) in dichloromethane.

  • Anhydrous AlCl₃ (1.5:1 molar ratio to anthraquinone) is added under nitrogen at 25°C.

  • The mixture is heated to 150°C for 10 hours, cooled, and quenched with 10% HCl.

  • The product, 2-bromoanthracene-9,10-dione, is isolated via filtration and recrystallized in toluene (yield: 85–92%).

Key Parameters:

  • Temperature: 130–180°C

  • Catalyst: AlCl₃ (1.5–2.5:1 molar ratio)

  • Solvent: Bromobenzene (neat)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitrosoanthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Aminoanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-nitrosoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-nitrosoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The bromine and nitroso groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-Bromo-1-nitrosoanthracene-9,10-dione 1-NO, 2-Br C₁₄H₆BrNO₃ 332.11 (calculated) N/A
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 2,3-(C₄H₉NH) C₂₆H₂₈N₂O₂ 408.51
2,6-Dibromoanthracene-9,10-dione 2,6-Br C₁₄H₆Br₂O₂ 366.00
9,10-Dibromoanthracene 9,10-Br C₁₄H₈Br₂ 336.02
Mitoxantrone 1,4-OH; 5,8-(ethylamino) C₂₂H₂₈N₄O₆ 444.49

Key Observations :

  • Bromo substituents in anthracene derivatives (e.g., 2,6-Dibromoanthracene-9,10-dione) enhance molecular weight and steric hindrance compared to non-halogenated analogs.
  • Amino and nitroso groups introduce distinct electronic effects: amino groups (e.g., in compound 5b) increase nucleophilicity, while nitroso groups are strongly electron-withdrawing .

Contrast :

  • Bromo substituents reduce reactivity in further substitutions compared to amino or methoxy groups due to their electron-withdrawing nature.
  • Nitroso groups may facilitate redox reactions or coordination chemistry, unlike the inert bromo or methoxy groups.

Physical and Spectral Properties

Compound Name Rf Value (TLC) Color Spectral Data (¹H-NMR) References
This compound N/A N/A N/A N/A
1-Hydroxy-4-methoxyanthracene-9,10-dione (4) 0.33 Yellow δ 3.76 (s, OCH₃)
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 0.67 Dark blue N/A
2,6-Dibromoanthracene-9,10-dione N/A N/A N/A

Notes:

  • Amino derivatives (e.g., 5b) exhibit higher Rf values (0.67) and darker colors (dark blue) compared to methoxy analogs (Rf 0.33, yellow) due to increased polarity .
  • Brominated anthraquinones (e.g., 2,6-Dibromoanthracene-9,10-dione) are typically solids with high melting points (>200°C) .

Key Findings :

  • Aminoanthraquinones (e.g., 5b) show potent cytotoxicity, likely due to intercalation with DNA or redox cycling .
  • Mitoxantrone, a clinically used anthraquinone, demonstrates superior activity owing to its bis-ethylamino substituents and hydroxyl groups .
  • The nitroso group in this compound may confer unique bioactivity via NO release or radical scavenging, though experimental data are lacking.

Q & A

Basic: What are the common synthetic routes for 2-Bromo-1-nitrosoanthracene-9,10-dione, and what are the critical reaction parameters?

Answer:
Synthesis typically involves sequential bromination and nitrosation of the anthracene-9,10-dione core. Bromination is challenging due to the deactivating effect of the carbonyl groups, which necessitates harsh conditions. For bromination:

  • Use sulfuric acid (20–98%) or nitrobenzene as solvents at 80–120°C to facilitate electrophilic substitution .
  • Molecular bromine (Br₂) is the traditional bromine source, but its low atom economy (50% due to HBr byproduct) drives exploration of alternatives like oxidative bromination with stable peracids .
  • Nitrosation likely employs NaNO₂ in acidic media, though specific protocols for nitrosoanthraquinones require optimization to avoid over-oxidation or isomerization.

Critical Parameters:

  • Temperature control to minimize side reactions (e.g., dibromination or ring degradation).
  • Catalyst selection (e.g., Cu or CuSO₄) to enhance regioselectivity .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR: Identify substituent positions via chemical shifts. Anthraquinones exhibit distinct carbonyl carbon peaks at ~180–190 ppm . Bromine’s inductive effect deshields adjacent protons .
  • UV-Vis Spectroscopy: Anthraquinones absorb strongly in the 250–400 nm range; bromine and nitroso groups redshift absorption due to extended conjugation.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 367 for C₁₄H₇BrN₂O₃) confirm molecular weight. Fragmentation patterns differentiate isomers (e.g., 1-nitroso vs. 2-nitroso) .

Methodological Note:

  • Compare spectral data with structurally similar compounds (e.g., 2,6-dibromoanthracene-9,10-dione) to validate assignments .

Advanced: How do reaction conditions influence the regioselectivity of bromination and nitrosation in anthraquinone derivatives?

Answer:
Regioselectivity is governed by electronic and steric factors:

  • Bromination:
    • In sulfuric acid , the protonated anthraquinone directs bromine to the most electron-deficient position (e.g., C-2 in anthracene-9,10-dione) .
    • Solvent polarity impacts reactivity: Polar aprotic solvents (e.g., nitrobenzene) stabilize transition states, favoring mono-substitution over di-substitution .
  • Nitrosation:
    • Nitroso group (–NO) prefers positions ortho to electron-withdrawing groups (e.g., bromine) due to resonance stabilization.
    • pH control is critical: Excess acidity may lead to diazotization or decomposition.

Contradiction Alert:

  • Bromination in glacial acetic acid at 100°C yields 76% dibromo product but requires 6 hours, highlighting trade-offs between yield and reaction time .

Advanced: What methodologies are employed to study the DNA-binding interactions of this compound?

Answer:
DNA-binding studies combine biophysical and computational approaches:

  • Thermal Denaturation (Tm): Monitor melting temperature shifts to assess intercalation strength. A ΔTm > 5°C indicates strong binding .
  • Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
  • Stopped-Flow Kinetics: Measure association/dissociation rates (e.g., kₐₛₛ ~ 10⁴ M⁻¹s⁻¹ for classical intercalators vs. ~10³ M⁻¹s⁻¹ for threading intercalators) .
  • Molecular Modeling: Predict binding modes (e.g., classical vs. threading intercalation) using software like SHELX for crystallographic refinement .

Case Study:

  • 2,6-Disubstituted anthraquinones bind DNA via threading intercalation , where side chains occupy both major and minor grooves, enhancing cytotoxicity .

Advanced: How does the position of substituents affect the intercalation mode of anthracene-9,10-dione derivatives in DNA?

Answer:
Substituent position dictates binding geometry and biological activity:

  • 1,4- or 1,8-Substitution: Favors classical intercalation with both side chains in the same groove, leading to moderate DNA distortion .
  • 2,6-Substitution: Enables threading intercalation , where substituents span both grooves, increasing binding affinity and slowing dissociation kinetics (k_off ~ 10⁻³ s⁻¹) .
  • Nitroso Group Impact: The –NO group at C-1 may enhance groove interactions via hydrogen bonding or π-stacking with nucleobases.

Experimental Validation:

  • X-ray crystallography of 2,6-bis(aminoalkanamido) derivatives confirms groove-spanning binding modes .

Advanced: What strategies mitigate isomer formation during the synthesis of brominated nitrosoanthraquinones?

Answer:

  • Directed Metalation: Use directing groups (e.g., –NH₂) to control bromine placement before nitrosation .
  • Low-Temperature Nitrosation: Conduct nitrosation below 0°C to suppress nitroso group migration.
  • Chromatographic Separation: Employ HPLC with C18 columns and acetonitrile/water gradients to resolve isomers .

Data-Driven Approach:

  • Compare reaction outcomes using GC-MS or HPLC-UV to quantify isomer ratios under varying conditions .

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